2'-Amino-3',5'-dimethylpropiophenone
Description
2'-Amino-3',5'-dimethylpropiophenone is a substituted propiophenone derivative featuring an amino group at the 2' position and methyl groups at the 3' and 5' positions of the aromatic ring. The amino group enhances nucleophilicity, enabling participation in condensation or coupling reactions, while the methyl groups contribute steric effects and influence solubility. Comparative analysis with similar compounds highlights how functional group variations impact physicochemical and functional properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-amino-3,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-4-10(13)9-6-7(2)5-8(3)11(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
OPQXCMNUTDDRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1N)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2'-Amino-3',5'-dimethylpropiophenone with structurally related compounds, emphasizing substituent effects and applications:
Key Observations:
- Functional Group Effects: Replacing the hydroxyl group in 4'-Hydroxy-3',5'-dimethylpropiophenone with an amino group (as in the target compound) reduces polarity but enhances nucleophilic reactivity .
- Steric and Electronic Influences: Methyl groups in the target compound provide moderate steric hindrance compared to benzyloxy groups in 2-Amino-3',4'-dibenzyloxypropiophenone, which may limit bioavailability due to increased lipophilicity .
- Backbone Variations: Acetophenone derivatives (e.g., 2-Amino-4,5-dimethoxyacetophenone) exhibit shorter carbon chains than propiophenones, affecting conjugation and metabolic pathways .
- Pharmacological Potential: The phthalimide-substituted analog demonstrates how bulky groups can enhance thermal stability, a trait valuable in drug design .
Research Findings
- Structural Characterization: FT-IR and UV-Vis spectroscopy (as described in ) are critical for confirming functional group integrity in amino-propiophenone derivatives. For example, the amino group’s N-H stretching (3300–3500 cm⁻¹) and aromatic C-H vibrations (≈3000 cm⁻¹) are key FT-IR markers .
- Thermal Stability : Compounds like 3,3'-Azo-1,2,4-oxadiazol-5,5'-dione () undergo thermal decomposition above 200°C, suggesting that the dimethyl groups in the target compound may similarly enhance stability compared to hydroxylated analogs .
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